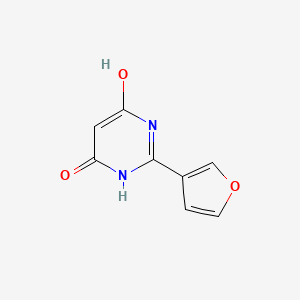
5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide, also known as BCPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPS is a derivative of pyridine and benzamide and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide has been extensively studied for its potential applications in various fields. It has been used as a ligand in metal coordination chemistry, and its metal complexes have shown promising catalytic activity in various reactions. 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide has also been used as a fluorescent probe for the detection of metal ions in biological samples. In addition, 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide has been studied for its potential use as an anti-cancer agent, as it has shown cytotoxic activity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide is not fully understood. However, it has been proposed that 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide interacts with metal ions and forms complexes that can bind to DNA and inhibit its replication. This can lead to cell death and may explain its potential anti-cancer activity.
Biochemical and Physiological Effects:
5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide has been shown to have low toxicity in vitro and in vivo. It has been reported to have no significant effects on the growth of normal human fibroblast cells. However, it has been shown to induce apoptosis in various cancer cell lines. 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide has also been reported to have anti-inflammatory activity and has been shown to inhibit the production of nitric oxide in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide is its ease of synthesis and purification. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide is its low solubility in water, which can make it difficult to use in biological assays. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide. One potential area of research is the development of metal complexes of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide with improved catalytic activity. Another area of research is the use of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide as a fluorescent probe for the detection of metal ions in biological samples. In addition, more studies are needed to fully understand the mechanism of action of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide and its potential applications as an anti-cancer agent.
Synthesemethoden
The synthesis of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide involves the reaction of 5-bromo-6-chloropyridine-3-sulfonyl chloride and 2-chlorobenzamide in the presence of a base. The reaction takes place in an organic solvent such as dimethylformamide or dimethylacetamide. The product is then purified using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
5-[(5-bromo-6-chloropyridin-3-yl)sulfonylamino]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl2N3O3S/c13-9-4-7(5-17-11(9)15)22(20,21)18-6-1-2-10(14)8(3-6)12(16)19/h1-5,18H,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYBSIVFWPSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


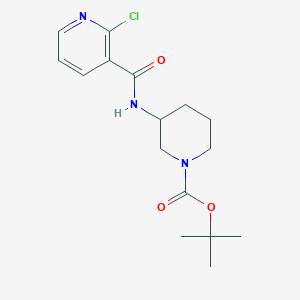
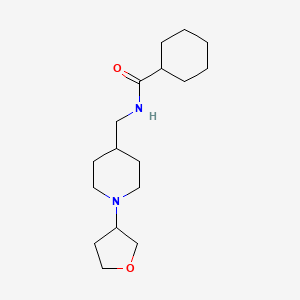
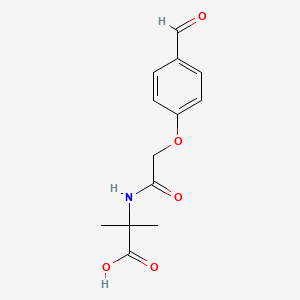
![N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2643574.png)
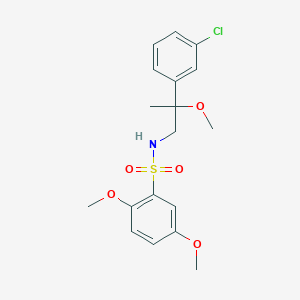
![4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2643579.png)
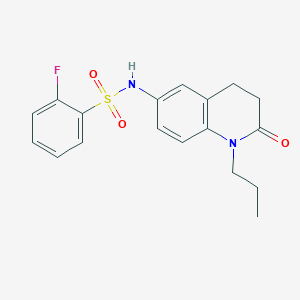
![4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate](/img/structure/B2643583.png)

![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2643585.png)

![6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2643590.png)
